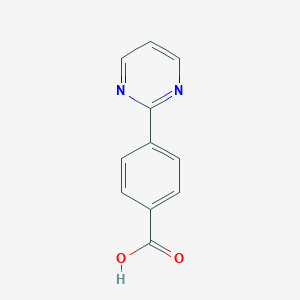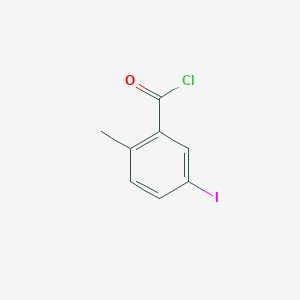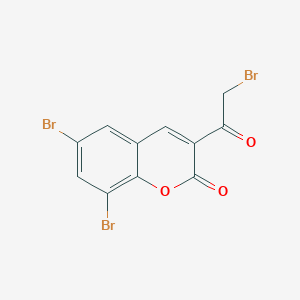
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is a potent inhibitor of the enzyme, protein kinase CK2, which makes it a potential therapeutic target for various diseases.
Mechanism Of Action
The mechanism of action of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one involves its binding to the ATP-binding site of protein kinase CK2. This binding inhibits the activity of the enzyme, which leads to a decrease in the phosphorylation of its downstream targets. This, in turn, affects various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, such as breast, prostate, and colon cancer. It has also been shown to have antiviral effects against hepatitis C virus and dengue virus. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one in lab experiments is its potent inhibitory activity against protein kinase CK2. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one. One direction is to study its potential therapeutic applications in various diseases, such as cancer, viral infections, and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of protein kinase CK2 based on the structure of this compound. Additionally, the use of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one in combination with other therapeutic agents could be explored to enhance its efficacy.
Conclusion:
In conclusion, 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one is a synthetic compound that has potential therapeutic applications in various diseases. Its potent inhibitory activity against protein kinase CK2 makes it a useful tool for studying the role of this enzyme in various cellular processes. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective inhibitors of protein kinase CK2.
Synthesis Methods
The synthesis of 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one involves the reaction of 3-acetylchromone with bromine in acetic acid to form 6,8-dibromo-3-acetylchromone. This intermediate is then reacted with bromoacetyl bromide in the presence of potassium carbonate to form the final product, 6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one.
Scientific Research Applications
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme has been shown to have anticancer, antiviral, and anti-inflammatory effects.
properties
CAS RN |
106578-20-5 |
|---|---|
Product Name |
6,8-Dibromo-3-(2-bromoacetyl)chromen-2-one |
Molecular Formula |
C11H5Br3O3 |
Molecular Weight |
424.87 g/mol |
IUPAC Name |
6,8-dibromo-3-(2-bromoacetyl)chromen-2-one |
InChI |
InChI=1S/C11H5Br3O3/c12-4-9(15)7-2-5-1-6(13)3-8(14)10(5)17-11(7)16/h1-3H,4H2 |
InChI Key |
PHUHDLMUHWASPM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)CBr |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



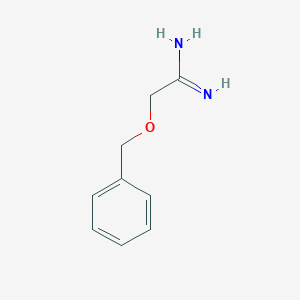
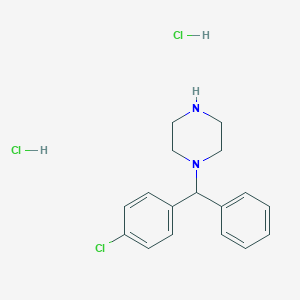
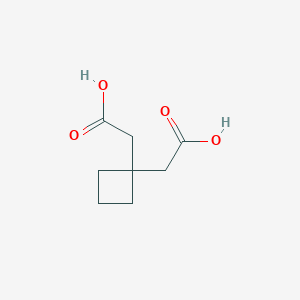
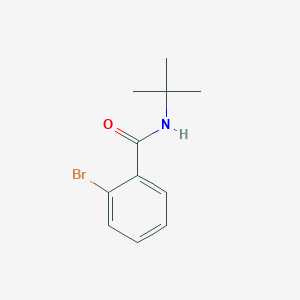
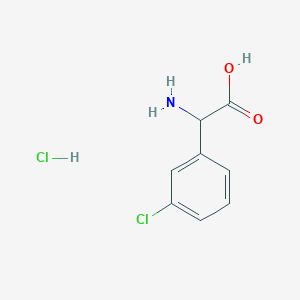
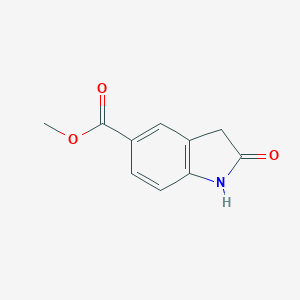
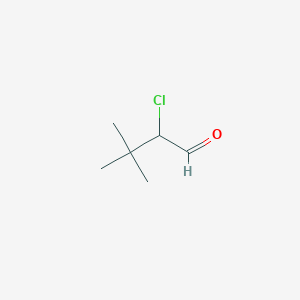
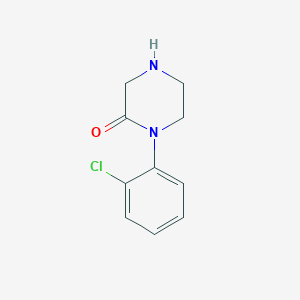
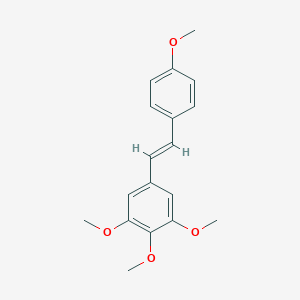
![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)
